![molecular formula C5H2ClN2NaO2 B1326296 Sodium 6-chloropyridazine-3-carboxylate CAS No. 89799-77-9](/img/structure/B1326296.png)
Sodium 6-chloropyridazine-3-carboxylate
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Overview
Description
Sodium 6-chloropyridazine-3-carboxylate is a chemical compound with the CAS Number: 89799-77-9 . It has a molecular weight of 180.53 and is known for its potential therapeutic and industrial applications.
Molecular Structure Analysis
The IUPAC name for this compound is sodium 6-chloro-3-pyridazinecarboxylate . The InChI Code is 1S/C5H3ClN2O2.Na/c6-4-2-1-3 (5 (9)10)7-8-4;/h1-2H, (H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water. It has a molecular weight of 180.53 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Sodium 6-chloropyridazine-3-carboxylate is employed in the synthesis of a wide array of heterocyclic compounds. For instance, it has been used as a starting material in the preparation of 3-chloropyridazine derivatives through processes such as hydrozinolysis and selective hydrazinolysis. These derivatives have been further applied to synthesize novel compounds with potential antibacterial and anti-proliferative properties (Morishita et al., 1994), (Kim et al., 2013).
Nucleophilic Displacement Reactions
Research has explored the reactivity of this compound derivatives in nucleophilic displacement reactions. Such studies have provided insights into reaction mechanisms and the influence of substituents on reactivity, highlighting the compound's role in developing synthetic methodologies (Ochiai et al., 1976).
Development of Analgesic Agents
This compound has been instrumental in the design and synthesis of new analgesic agents. By modifying the pyridazine core, researchers have developed compounds that exhibit significant analgesic activity, showcasing the potential of this chemical scaffold in drug discovery (Aggarwal et al., 2020).
Corrosion Inhibition Studies
The derivatives of this compound have been evaluated for their corrosion inhibition properties. Such studies not only contribute to understanding the molecular basis of corrosion inhibition but also assist in the development of more effective and environmentally friendly corrosion inhibitors (Mashuga et al., 2017).
Mechanism of Action
Target of Action
Sodium 6-chloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5H2ClN2NaO2 . .
Biochemical Pathways
It’s known that this compound can be used as a key intermediate in the synthesis of compounds with lipid-lowering, antitumor proliferation activity, and pesticides .
Result of Action
As a key intermediate, it’s used in the synthesis of compounds with lipid-lowering, antitumor proliferation activity, and pesticides .
Safety and Hazards
The safety data sheet for a related compound, Ethyl 6-chloropyridazine-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to wear protective gloves, clothing, and eye protection when handling this compound .
properties
IUPAC Name |
sodium;6-chloropyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2.Na/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZZPDMABOKHD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)[O-])Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647551 |
Source
|
Record name | Sodium 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89799-77-9 |
Source
|
Record name | Sodium 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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